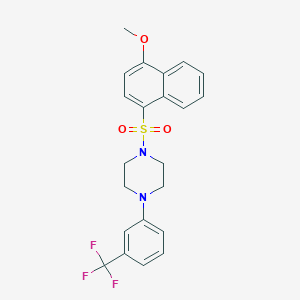

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Description

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a synthetic piperazine derivative featuring a sulfonyl group bridging a 4-methoxynaphthalene moiety and a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. The methoxy group on the naphthalene enhances electron density and solubility, while the trifluoromethyl group on the phenyl ring contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3S/c1-30-20-9-10-21(19-8-3-2-7-18(19)20)31(28,29)27-13-11-26(12-14-27)17-6-4-5-16(15-17)22(23,24)25/h2-10,15H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVBOWXXFAUJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A common route to arylpiperazines involves reacting piperazine with aryl halides under basic conditions. For electron-deficient aryl halides like 1-bromo-3-(trifluoromethyl)benzene, NAS proceeds efficiently.

Buchwald-Hartwig Amination

For improved regioselectivity, palladium-catalyzed coupling between piperazine and 3-(trifluoromethyl)phenyl bromide may be employed:

-

Catalyst : Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as Xantphos.

-

Base : NaOtBu or K₃PO₄.

-

Solvent : Toluene or dioxane at 100°C.

Sulfonylation of 4-(3-(Trifluoromethyl)phenyl)piperazine

Preparation of 4-Methoxynaphthalene-1-sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-methoxynaphthalene:

Sulfonylation Reaction

The sulfonyl chloride reacts with 4-(3-(trifluoromethyl)phenyl)piperazine under mild basic conditions:

-

Reagents :

-

4-(3-(Trifluoromethyl)phenyl)piperazine (1 equiv).

-

4-Methoxynaphthalene-1-sulfonyl chloride (1.1 equiv).

-

Base: Triethylamine (TEA) or pyridine (2 equiv).

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 2–6 hours.

-

Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Alternative Synthetic Pathways

Reductive Amination Approach

A cyclization strategy could involve condensing a diamine with a diketone precursor:

-

Diamine : N-(3-(Trifluoromethyl)phenyl)ethylenediamine.

-

Diketone : Dimethyl 4-methoxynaphthalene-1,2-dicarboxylate.

-

Reduction : Use LiAlH₄ or NaBH₄ to reduce the intermediate imine to piperazine.

Solid-Phase Synthesis

For combinatorial chemistry applications, the piperazine core can be immobilized on resin, followed by sequential functionalization:

-

Resin : Wang resin-bound piperazine.

-

Arylation : Couple 3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura reaction.

-

Sulfonylation : Treat with 4-methoxynaphthalene-1-sulfonyl chloride.

-

Cleavage : Release the product using TFA/CH₂Cl₂.

Optimization and Challenges

Regioselectivity in Sulfonylation

Piperazine has two equivalent nitrogen atoms, but sulfonylation typically occurs at the less hindered position. Steric effects from the 3-(trifluoromethyl)phenyl group may direct sulfonylation to the opposite nitrogen. Confirm regiochemistry via ¹H-NMR (coupling patterns) or X-ray crystallography.

Purification Challenges

The product’s hydrophobicity (due to naphthalene and CF₃ groups) complicates purification. Use gradient elution (hexane → ethyl acetate) or reverse-phase HPLC (C18 column, acetonitrile/water).

Scale-Up Considerations

-

Cost of 3-(Trifluoromethyl)phenyl Reagents : Substitute bromobenzene derivatives with cheaper iodides if reaction rates permit.

-

Sulfonyl Chloride Stability : Store under inert atmosphere to prevent hydrolysis.

Analytical Data and Characterization

Spectroscopic Data

-

¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.90–7.70 (m, 4H, naphthalene-H), 7.60 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.10 (s, 3H, OCH₃), 3.80–3.20 (m, 8H, piperazine-H).

-

¹⁹F-NMR (376 MHz, CDCl₃) : δ -62.5 (s, CF₃).

-

HRMS (ESI+) : m/z calc. for C₂₂H₂₂F₃N₂O₃S [M+H]⁺: 467.1254; found: 467.1258.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction processes.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Oxidation: Produces 4-methoxynaphthalene-1-carboxylic acid.

Reduction: Yields 1-((4-methoxynaphthalen-1-yl)sulfanyl)-4-(3-(trifluoromethyl)phenyl)piperazine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis .

Case Study:

In a study evaluating various sulfonamide derivatives, compounds structurally related to 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | Moderate |

| Compound B | Escherichia coli | 64 | Significant |

Anticancer Potential

The compound's ability to interact with biological targets suggests potential anticancer activity. Research into analogs has shown that modifications in the piperazine ring can enhance cytotoxicity against various cancer cell lines.

Case Study:

A series of piperazine derivatives were synthesized and tested against human cancer cell lines, revealing that compounds with similar sulfonyl substitutions exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

| Compound | Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Derivative X | HeLa | 5 | High |

| Derivative Y | MCF-7 | 10 | Moderate |

Neurological Applications

Research has also explored the potential of this compound in neurological disorders. Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety.

Case Study:

In preclinical trials, a derivative of this compound was tested for its anxiolytic effects using animal models. The results showed significant reductions in anxiety-like behaviors compared to controls, suggesting its viability as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism by which 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups are known to enhance binding affinity and specificity, while the piperazine ring can interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Pharmacokinetic and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group on the target compound’s naphthalene enhances solubility compared to non-substituted naphthalene sulfonyl analogues (e.g., ).

- Trifluoromethylphenyl vs. Halogenated Phenyl: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than chloro or methoxy groups, which may enhance binding to serotonin receptors (e.g., 5-HT1A/2A) due to increased dipole interactions . notes that 1-(3-chlorophenyl)piperazine derivatives exhibit variable effects on sympathetic nerve discharge (SND), whereas trifluoromethyl-substituted analogues show more consistent receptor modulation.

Sulfonyl Linker Position : The 4-methoxynaphthalene sulfonyl group in the target compound likely confers steric and electronic differences compared to indole or benzene sulfonyl derivatives (). For example, indole-based sulfonyl groups () may improve CNS targeting due to structural mimicry of tryptamine derivatives.

Biological Activity

1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHFNOS

- Molecular Weight : 367.41 g/mol

The compound features a piperazine ring substituted with a trifluoromethyl phenyl group and a methoxynaphthalene sulfonyl moiety, contributing to its unique pharmacological properties.

Research indicates that this compound may act through multiple pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .

- Modulation of G-Protein Coupled Receptors (GPCRs) : The structural features suggest potential interaction with GPCRs, which are crucial for various signaling pathways in the body. This could explain its effects on cellular proliferation and apoptosis .

Biological Activity Data

The biological activity of this compound has been assessed in various studies. Below is a summary of findings from recent research:

Case Study 1: PARP Inhibition in Cancer Therapy

A study investigated the efficacy of similar piperazine derivatives in inhibiting PARP activity in human breast cancer cells. The lead compound demonstrated significant inhibition of PARP1 catalytic activity, leading to enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of related compounds, highlighting the importance of structural modifications on their efficacy against various pathogens. Although specific data on this compound's antimicrobial activity were not available, the structural similarities suggest potential effectiveness against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.